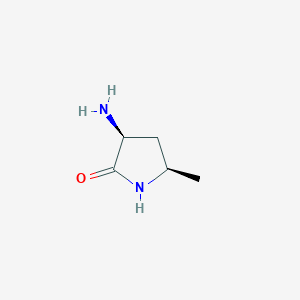
(3S,5R)-3-Amino-5-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-3-Amino-5-methylpyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of an amino group at the third position and a methyl group at the fifth position on the pyrrolidinone ring. The stereochemistry of the compound is defined by the (3S,5R) configuration, which indicates the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-Amino-5-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and chiral catalysts to ensure the desired stereochemistry. For example, the synthesis can start from a chiral precursor such as (S)-pyroglutaminol, which undergoes a series of reactions including alkylation, reduction, and rearrangement to introduce the amino and methyl groups at the appropriate positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using readily available and inexpensive starting materials. The process typically includes steps such as chiral resolution, catalytic hydrogenation, and purification to obtain the final product with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-3-Amino-5-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed
The major products formed from these reactions include imines, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3S,5R)-3-Amino-5-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (3S,5R)-3-Amino-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrrolidinone ring provides structural stability. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **(3S,5R)-3-Hydro
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
(3S,5R)-3-amino-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O/c1-3-2-4(6)5(8)7-3/h3-4H,2,6H2,1H3,(H,7,8)/t3-,4+/m1/s1 |
InChI Key |
SWTNSRXCWULTDK-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(=O)N1)N |
Canonical SMILES |
CC1CC(C(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















